molecular formula C10H15N5O6 B3000022 Guanosine Hydrate CAS No. 1143525-19-2

Guanosine Hydrate

Cat. No.: B3000022
CAS No.: 1143525-19-2
M. Wt: 301.26 g/mol
InChI Key: YCHNAJLCEKPFHB-GWTDSMLYSA-N
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Description

Guanosine hydrate is a nucleotide derivative that has garnered significant attention in the fields of biochemistry and pharmacology. It comprises a guanine base, a ribose sugar, and a water molecule. This compound plays an essential role in various biological processes, including energy metabolism and signal transduction. The hydrate form emphasizes the interaction of guanosine with water, highlighting its stability and solubility in aqueous environments .

Mechanism of Action

Target of Action

Guanosine Hydrate primarily targets DNA polymerase and purine nucleoside phosphorylase . These enzymes play crucial roles in DNA replication and purine metabolism, respectively .

Mode of Action

Guanosine, the base molecule in this compound, is a nucleoside that can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate), and GTP (guanosine triphosphate) . These molecules are key factors in signal transduction pathways . Guanosine also interacts with adenosine receptors, which are involved in a variety of physiological processes .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in purine metabolism, which is essential for the synthesis of DNA and RNA . Guanosine nucleotides, such as GMP, GDP, and GTP, are indispensable materials for cell growth and biosynthesis of DNA and RNA . Guanosine also modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .

Result of Action

This compound has several molecular and cellular effects. It acts as a neuromodulator in the central nervous system (CNS), mediating several cellular processes, including cell growth, differentiation, and survival . It also exerts protective effects in several models of neurotoxicity or neurological disorders . In addition, this compound has been shown to have anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water molecules can profoundly influence the physicochemical properties of this compound . The addition of water molecules increases the experimental adiabatic detachment and vertical detachment energy, depending on the cluster size . This suggests that the action, efficacy, and stability of this compound can be affected by its hydration state .

Biochemical Analysis

Biochemical Properties

Guanosine Hydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it is the key substrate for the biosynthesis of guanosine 5′-diphosphate (GDP)-l-fucose . The nature of these interactions often involves hydrogen bonding and can influence the physicochemical properties of the molecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to reduce neuroinflammation, oxidative stress, and excitotoxicity, exerting trophic effects in neuronal and glial cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the modulation of guanosine nucleotides biosynthetic pathways, enhancing GDP-l-fucose production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the hydrated clusters of this compound exhibit a stepwise blue shift in Electron Binding Energy (EBE) with increasing number of water molecules due to solvent stabilizations .

Metabolic Pathways

This compound is involved in the biosynthesis of guanosine 5′-diphosphate (GDP)-l-fucose . This process involves several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine hydrate can be synthesized through various methods. One common approach involves the hydration of guanosine in an aqueous solution. The process typically involves dissolving guanosine in water and allowing it to crystallize, forming this compound. The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Escherichia coli, to produce guanosine, which is then hydrated to form this compound. This approach is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Guanosine hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It actively participates in photochemical reactions involving quinones, such as 9,10-anthraquinone and 2-methyl-1,4-naphthoquinone. These reactions involve photoinduced electron transfer and hydrogen abstraction .

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of guanine derivatives, while reduction can yield various reduced forms of guanosine .

Scientific Research Applications

Guanosine hydrate has a wide range of scientific research applications:

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHNAJLCEKPFHB-GWTDSMLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901952
Record name Guanosine hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143525-19-2
Record name Guanosine hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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